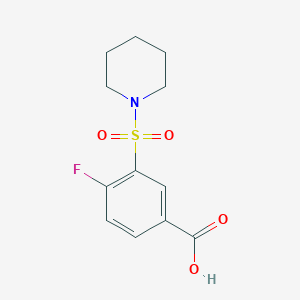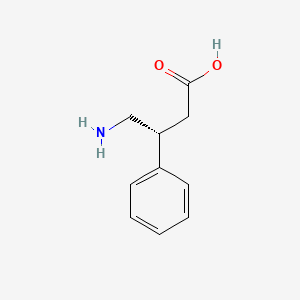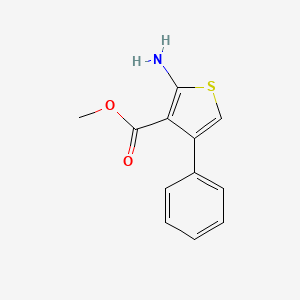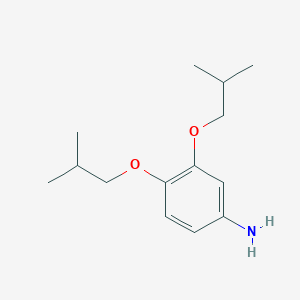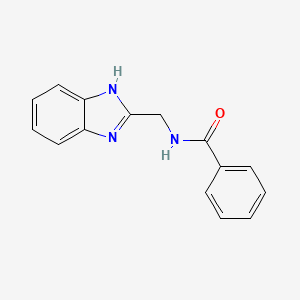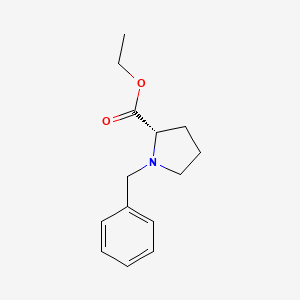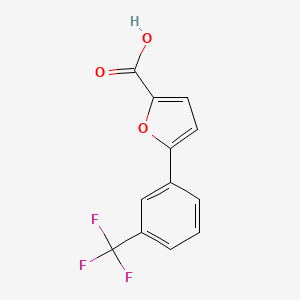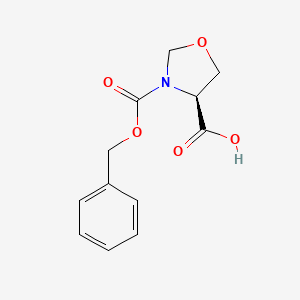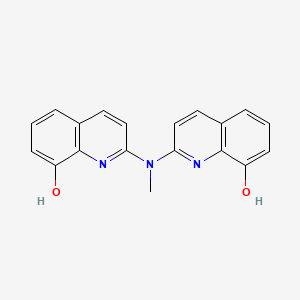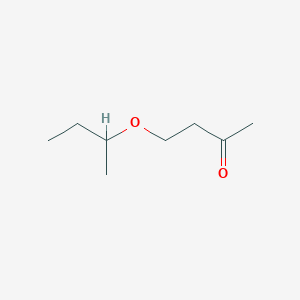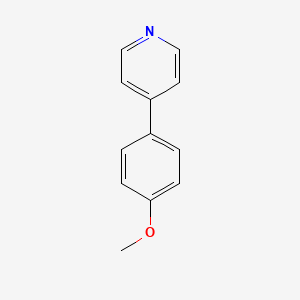
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone
Descripción general
Descripción
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone is a chemical compound that has been investigated for its properties as an antibacterial agent and urease inhibitory effects . It has potential applications in synthesis . It has also been used as the main ligand in the synthesis of novel Sm (III) complexes, serving as a bridging ligand connecting different building blocks and chelating the central metal ion, resulting in high photoluminescence and good quantum yield .
Synthesis Analysis
The compound has been synthesized by adopting solution-precipitation method . The Houben-Hoesch reaction mechanism between benzene-1,3,5-triol and acetonitrile was used to synthesize the ligand 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone (HDMPE) by adopting a conventional method .Molecular Structure Analysis
The molecular formula of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone is C17H18O5 . Its molecular weight is 302.33 .Chemical Reactions Analysis
The compound has been used in the synthesis of novel Sm (III) complexes . These complexes exhibit pure sharp emission bands from the intra f–f transitions of samarium ion, 4 G 5/2 → 6 H 5/2 (564 nm), 4 G 5/2 → 6 H 7/2 (600 nm) and 4 G 5/2 → 6 H 9/2 (646 nm) on monitoring the excitation at 373 nm, in the solid state at room temperature .Physical And Chemical Properties Analysis
The compound has a linear formula of C17H18O5 . Its molecular weight is 302.33 .Aplicaciones Científicas De Investigación
1. Inhibition of Type 2 PRRSV Replication
- Application Summary : This compound, also known as DiNap, was synthesized and characterized for its inhibitory effects on the replication of Type 2 Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), a significant threat to the swine industry worldwide .
- Methods of Application : In vitro antiviral assays against VR2332, a prototype strain of type 2 PRRSV, were performed in MARC-145 cells and porcine alveolar macrophages (PAMs). A pilot study was also conducted in a pig model to demonstrate the effects of DiNap following VR2332 infection .
- Results : DiNap inhibited VR2332 replication in both cell lines in a dose-dependent manner, and viral growth was completely suppressed at concentrations ≥0.06 mM, without significant cytotoxicity. In the pig study, DiNap also reduced viral loads in the serum and lungs and enhanced the weight gain of pigs following VR2332 infection .
2. Synthesis of Prenylated Chalcone
- Application Summary : A novel prenylated chalcone, (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-[4-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]prop-2-en-1-one, was synthesized. This compound is synthetically new and has not yet been isolated or reported elsewhere .
- Methods of Application : The starting material, 4-methoxy-3-(3-methylbut-2-enyl)benzaldehyde, was prepared according to a reported method. Claisen-Schmidt condensation reaction of this starting material with another compound in aqueous/ethanolic solution by the action of potassium hydroxide-water-ethanolic gave the desired chalcone in good yield .
- Results : The structure of the compound was confirmed by IR, NMR (1H and 13C), and MS. The yield of the reaction was 52.2% .
Direcciones Futuras
The compound has been used in the synthesis of novel Sm (III) complexes, which exhibit enhanced photoluminescence . These complexes might be promising candidates in advanced displays and lighting systems . Moreover, the antimicrobial and antioxidant activities of these complexes were studied, and the results reveal that complex C2 exhibited excellent antimicrobial and antioxidant activities . This suggests potential future directions in the development of antimicrobial and antioxidant agents.
Propiedades
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-12-9-14(18)16(15(10-12)20-2)13(17)8-11-6-4-3-5-7-11/h3-7,9-10,18H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWDJRBUBVCKAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351018 | |
| Record name | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone | |
CAS RN |
39604-66-5 | |
| Record name | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',6'-Dimethoxy-2'-hydroxy-2-phenylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



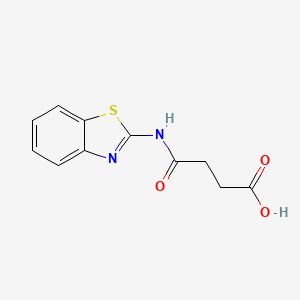
![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]imino}methyl)benzenol](/img/structure/B1348619.png)
